ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methoxybenzamido group and an ethyl ester group.
Preparation Methods
The synthesis of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-bromo-3-methylthiophene.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group is introduced via an amide coupling reaction, where 4-methoxybenzoic acid is reacted with an amine derivative of the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Research: It is used in studies involving enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways . The methoxybenzamido group plays a crucial role in binding to the active sites of these proteins, thereby inhibiting their function and leading to cell death.
Comparison with Similar Compounds
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(4-METHOXYBENZAMIDO)ACETATE: This compound has a similar structure but lacks the thiophene ring, which may result in different chemical properties and biological activities.
2-AMINOTHIAZOLE DERIVATIVES: These compounds share the thiophene ring structure but have different substituents, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-4-21-16(19)13-9-10(2)22-15(13)17-14(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADRXCKGBYQLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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